"synthesis and characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate"
"synthesis and characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate"
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(4-hydroxyphenyl)hex-4-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway and detailed characterization protocol for Methyl 3-(4-hydroxyphenyl)hex-4-ynoate (CAS No. 865234-02-2).[1][2][3] This molecule, possessing a unique combination of a phenolic hydroxyl group, an internal alkyne, and a methyl ester, represents a valuable scaffold for medicinal chemistry and drug discovery programs. We present a reasoned, multi-step synthetic strategy, emphasizing the rationale behind key methodological choices. Furthermore, this guide details a suite of analytical techniques—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for the unambiguous structural confirmation and purity assessment of the target compound. The protocols and data herein are designed to be directly applicable in a modern research and development setting.
Introduction: Strategic Importance and Overview
Methyl 3-(4-hydroxyphenyl)hex-4-ynoate is a substituted arylalkyne ester with the molecular formula C₁₃H₁₄O₃.[1][3] Its structural motifs are of significant interest in drug development. The 4-hydroxyphenyl group is a common feature in many pharmacologically active agents, capable of participating in crucial hydrogen bonding interactions with biological targets. The internal alkyne provides a rigid, linear linker that can be used to orient functional groups in three-dimensional space and can also serve as a handle for further chemical modification via reactions like "click chemistry".
The successful incorporation of such scaffolds into drug candidates requires reliable and scalable synthetic routes and rigorous analytical characterization. This guide moves beyond a simple recitation of steps to provide the underlying scientific logic, ensuring that researchers can adapt and troubleshoot these methods effectively. The presented synthesis is designed around high-yield, well-established reactions, while the characterization workflow forms a self-validating system to confirm identity and purity.
Synthetic Strategy and Retrosynthetic Analysis
The key challenge in synthesizing Methyl 3-(4-hydroxyphenyl)hex-4-ynoate lies in the controlled formation of the carbon-carbon bond at the C3 position, linking the aryl and the hexynoate moieties. Our retrosynthetic strategy is designed to construct the core backbone efficiently, culminating in the introduction of the aryl group onto a pre-formed β-hydroxy ester intermediate.
This approach is advantageous as it utilizes a highly reliable aldol-type reaction to build the initial chain and leverages modern cross-coupling chemistry for the stereospecific introduction of the phenyl group, a method often more robust than direct alkylation of a phenylacetic acid derivative.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthetic Protocol
The proposed forward synthesis is a three-step process from commercially available starting materials. Each stage is optimized for yield and purity, minimizing the need for extensive purification of intermediates.
Workflow for Forward Synthesis
Caption: Step-by-step workflow for the synthesis of the target compound.
Step 1: Synthesis of Methyl 3-hydroxyhex-4-ynoate
This reaction constructs the C6 backbone via a lithium enolate addition to an α,β-alkynyl aldehyde. The use of lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation from methyl acetate, minimizing self-condensation.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
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Base Preparation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF. Stir for 30 minutes at 0 °C to pre-form LDA.
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Enolate Formation: Cool the LDA solution back to -78 °C. Add methyl acetate (1.0 eq) dropwise. Stir the resulting solution for 45 minutes to ensure complete formation of the lithium enolate.
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Aldol Reaction: Add a solution of but-2-ynal (1.2 eq) in anhydrous THF dropwise to the enolate solution. The reaction is typically complete within 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).
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Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude β-hydroxy ester is often of sufficient purity for the next step, or can be purified by silica gel chromatography if necessary.
Step 2: Activation via Mesylation
The hydroxyl group is a poor leaving group. It is converted to a mesylate to facilitate the subsequent nucleophilic substitution by the organometallic reagent in the cross-coupling step.
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Setup: Dissolve the crude Methyl 3-hydroxyhex-4-ynoate (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL) in a flask under nitrogen. Cool to 0 °C in an ice bath.
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Reaction: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).
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Monitoring: Stir the reaction at 0 °C for 2-3 hours. Monitor the disappearance of the starting material by TLC.
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Workup: Dilute the reaction mixture with DCM and wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The resulting mesylate is typically used immediately without further purification.
Step 3: Suzuki Cross-Coupling and Final Purification
The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for forming C(sp³)-C(sp²) bonds.[4] It is chosen here for its high functional group tolerance, allowing the direct use of 4-hydroxyphenylboronic acid without the need for protecting the phenolic -OH group.
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Setup: To a Schlenk flask, add the crude mesylate (1.0 eq), 4-hydroxyphenylboronic acid (1.5 eq), a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture (e.g., dioxane/water). Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
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Final Purification: Concentrate the crude product and purify using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure Methyl 3-(4-hydroxyphenyl)hex-4-ynoate.[5][6]
Comprehensive Characterization
A multi-technique approach is essential to confirm the identity, structure, and purity of the synthesized molecule.
Caption: Relationship between characterization techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
Experimental Protocol:
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Sample Preparation: Dissolve ~5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred to clearly observe the phenolic -OH proton.
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Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.
Expected Data:
| Data Type | Expected Chemical Shifts (ppm) and Multiplicities |
| ¹H NMR | • ~9.5 ppm (s, 1H): Phenolic -OH (if in DMSO-d₆). • ~7.1 ppm (d, 2H): Aromatic protons ortho to the C-C bond. • ~6.7 ppm (d, 2H): Aromatic protons ortho to the -OH group. • ~3.8 ppm (m, 1H): C3-H proton. • ~3.6 ppm (s, 3H): Ester -OCH₃ protons. • ~2.7 ppm (d, 2H): C2-H₂ protons. • ~1.8 ppm (d, 3H): C6-H₃ methyl protons. |
| ¹³C NMR | • ~172 ppm: Ester carbonyl carbon (C1). • ~156 ppm: Aromatic carbon attached to -OH. • ~130-135 ppm: Quaternary aromatic carbon. • ~129 ppm: Aromatic CH carbons. • ~115 ppm: Aromatic CH carbons. • ~80 ppm & ~75 ppm: Alkyne carbons (C4, C5). • ~52 ppm: Ester -OCH₃ carbon. • ~40 ppm: C2 carbon. • ~35 ppm: C3 carbon. • ~4 ppm: C6 carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of their bonds.
Experimental Protocol:
-
Sample Preparation: A small amount of the neat liquid or solid product is placed on the crystal of an ATR-FTIR spectrometer.
-
Acquisition: A spectrum is recorded, typically over the range of 4000-600 cm⁻¹.
Expected Data:
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Rationale |
| Phenol O-H | Stretch, broad | 3500 - 3200 | The broadness is due to hydrogen bonding. A key indicator of the free hydroxyl group. |
| Alkyne C≡C | Stretch | 2260 - 2100 | Absorptions for internal alkynes can be weak but are highly diagnostic as few other groups absorb in this region.[7][8] |
| Ester C=O | Stretch, strong | 1750 - 1735 | A strong, sharp peak characteristic of an aliphatic ester carbonyl group.[9] |
| Ester C-O | Stretch | 1300 - 1000 | Confirms the presence of the ester linkage.[9] |
| Aromatic C=C | Stretch | 1600 - 1450 | Indicates the presence of the phenyl ring. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental formula. Fragmentation patterns can further corroborate the proposed structure.
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
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Acquisition: Analyze using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) for accurate mass determination.
Expected Data:
| Data Type | Expected m/z Value |
| Molecular Ion | [M+H]⁺: 219.0965 (Calculated for C₁₃H₁₅O₃⁺). [M+Na]⁺: 241.0784 (Calculated for C₁₃H₁₄O₃Na⁺). The observation of the molecular ion with high mass accuracy is primary confirmation of the elemental composition. |
| Key Fragments | • Loss of methoxy radical (-•OCH₃) or methanol (-CH₃OH). • Cleavage alpha to the carbonyl group. • Fragments corresponding to the hydroxyphenyl moiety (e.g., tropylium-type ion at m/z 107). Analysis of these fragments helps piece together the molecular structure.[10] |
Applications in Drug Development
The title compound serves as a versatile building block for creating more complex molecules for drug discovery pipelines.[11][12]
-
Scaffold for Library Synthesis: The phenolic hydroxyl can be used as an attachment point for diversification through ether or ester linkages. The alkyne can be functionalized via Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions (CuAAC).[13][14]
-
Lead Optimization: The molecule can be used in lead optimization campaigns where a rigid linker is required to probe a protein's binding pocket or to connect two distinct pharmacophores.[15][16]
-
Biophysical Studies: As a well-characterized small molecule, it can be used as a tool compound or fragment in biophysical screening assays like Surface Plasmon Resonance (SPR) or NMR-based screening to identify initial hits against a biological target.[12]
References
- Technoilogy. (2025). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Taha, T. M., et al. (n.d.). Current Trends in Separation and Purification of Fatty Acid Methyl Ester. Taylor & Francis Online.
- Wikipedia. (n.d.). Sonogashira coupling.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Mao, J., et al. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC - NIH.
- Nacalai Tesque, Inc. (n.d.).
- Unknown. (n.d.).
- Unknown. (2025).
- Dutta, S., et al. (n.d.). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.
- Wiley-VCH. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0169282).
- Sanna, D., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. PMC - NIH.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- Guidechem. (n.d.). Methyl3-(4-hydroxyphenyl)
- Weifang Yangxu Group Co., Ltd. (n.d.). Methyl3-(4-hydroxyphenyl)
- Lead Sciences. (n.d.). Methyl 3-(4-hydroxyphenyl)
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
- Amadis Chemical Co., Ltd. (n.d.). Methyl 3-(4-hydroxyphenyl)
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkynes.
- Dr. ANINDITA RUDRA. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- ResearchGate. (n.d.). Applications of Pharmacokinetic Principles in Drug Development.
- Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube.
- De Magis, A., et al. (n.d.). Applications of biophysical techniques in drug discovery and development. PMC - NIH.
- Eurofins Discovery. (2024).
- Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube.
Sources
- 1. Methyl3-(4-hydroxyphenyl)hex-4-ynoate, CasNo.865234-02-2 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]
- 2. Methyl3-(4-hydroxyphenyl)hex-4-ynoate, CasNo.865234-02-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 3. Methyl 3-(4-hydroxyphenyl)hex-4-ynoate - Lead Sciences [lead-sciences.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. technoilogy.it [technoilogy.it]
- 6. tandfonline.com [tandfonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Applications of biophysical techniques in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
